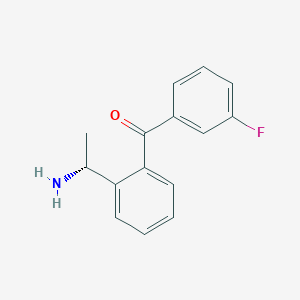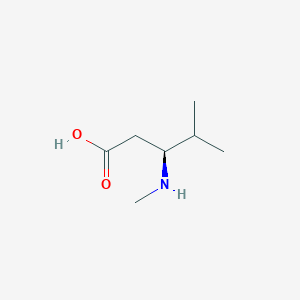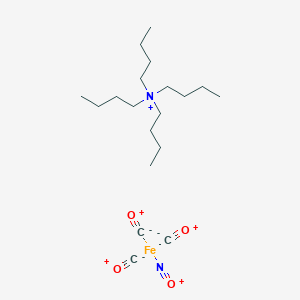
Tetrabutylammonium tricarbonylnitrosylferrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabutylammonium tricarbonylnitrosylferrate is an organometallic compound with the chemical formula C19H36FeN2O4 It is known for its unique structure, which includes a tetrabutylammonium cation and a tricarbonylnitrosylferrate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrabutylammonium tricarbonylnitrosylferrate can be synthesized through the reaction of tetrabutylammonium bromide with iron pentacarbonyl and nitric oxide. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
- Dissolution of tetrabutylammonium bromide in an organic solvent such as dichloromethane.
- Addition of iron pentacarbonyl to the solution.
- Introduction of nitric oxide gas to the reaction mixture.
- Stirring the mixture under controlled temperature and pressure conditions until the reaction is complete.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Tetrabutylammonium tricarbonylnitrosylferrate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where ligands such as carbonyl groups are replaced by other ligands.
Oxidation and Reduction Reactions: The iron center in the compound can undergo oxidation and reduction, altering its oxidation state and reactivity.
Addition Reactions: The compound can react with nucleophiles or electrophiles, leading to the addition of new groups to the iron center.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
- Benzyl bromides
- Carbon monoxide
- Nitric oxide
- Various nucleophiles and electrophiles
Reactions typically occur under controlled temperature and pressure conditions, often in an inert atmosphere to prevent unwanted side reactions.
Major Products
Major products formed from reactions with this compound include:
- N-benzylphenylacetamides
- Dibenzyl ketones
- Various substituted iron carbonyl complexes
Applications De Recherche Scientifique
Tetrabutylammonium tricarbonylnitrosylferrate has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, including carbonylation and nitrosylation reactions.
Synthesis of Complex Molecules: It is employed in the synthesis of complex organometallic compounds and coordination complexes.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic and magnetic properties.
Biological Studies: Research into the biological activity of iron-containing compounds often involves this compound as a model compound.
Mécanisme D'action
The mechanism of action of tetrabutylammonium tricarbonylnitrosylferrate involves the interaction of its iron center with various substrates. The iron center can coordinate with ligands, facilitating reactions such as carbonylation and nitrosylation. The compound’s reactivity is influenced by the electronic properties of the tetrabutylammonium cation and the tricarbonylnitrosylferrate anion, which can stabilize transition states and intermediates during reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrabutylammonium bromide
- Tetrabutylammonium fluoride
- Tetrabutylammonium iodide
- Tetrabutylammonium hydroxide
- Tetrabutylammonium hexafluorophosphate
Uniqueness
Tetrabutylammonium tricarbonylnitrosylferrate is unique due to its combination of a tetrabutylammonium cation and a tricarbonylnitrosylferrate anion. This combination imparts specific reactivity and stability to the compound, making it distinct from other tetrabutylammonium salts. Its ability to participate in a wide range of chemical reactions and its applications in catalysis and material science further highlight its uniqueness.
Propriétés
Formule moléculaire |
C19H36FeN2O4+2 |
|---|---|
Poids moléculaire |
412.3 g/mol |
Nom IUPAC |
azanylidyneoxidanium;carbon monoxide;iron;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.3CO.Fe.NO/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3*1-2;;1-2/h5-16H2,1-4H3;;;;;/q+1;;;;;+1 |
Clé InChI |
DUAKQNUXQZCMFN-UHFFFAOYSA-N |
SMILES canonique |
CCCC[N+](CCCC)(CCCC)CCCC.[C-]#[O+].[C-]#[O+].[C-]#[O+].N#[O+].[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


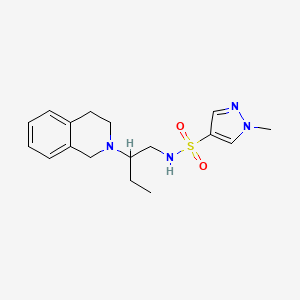

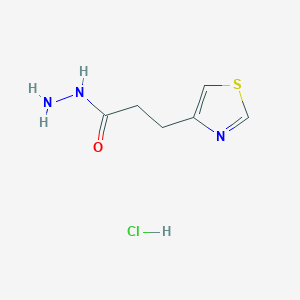
![(S)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12951547.png)
![3-([1,1'-Biphenyl]-4-yl)propan-1-amine](/img/structure/B12951548.png)
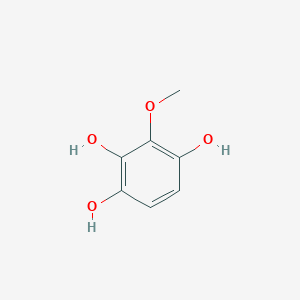

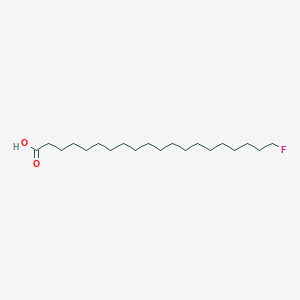
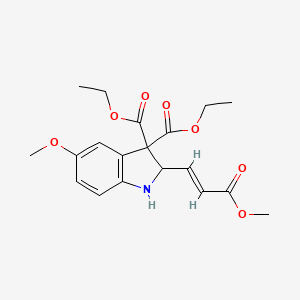
![Endo-tert-butyl (3-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B12951585.png)
![Methyl 3-amino-1h-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12951606.png)

